(R)-1-Boc-2-Butyl-piperazine (R)-1-Boc-2-Butyl-piperazine
Brand Name: Vulcanchem
CAS No.: 1212133-43-1
VCID: VC0088263
InChI: InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1
SMILES: CCCCC1CNCCN1C(=O)OC(C)(C)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.363

(R)-1-Boc-2-Butyl-piperazine

CAS No.: 1212133-43-1

Cat. No.: VC0088263

Molecular Formula: C13H26N2O2

Molecular Weight: 242.363

* For research use only. Not for human or veterinary use.

(R)-1-Boc-2-Butyl-piperazine - 1212133-43-1

Specification

CAS No. 1212133-43-1
Molecular Formula C13H26N2O2
Molecular Weight 242.363
IUPAC Name tert-butyl (2R)-2-butylpiperazine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1
Standard InChI Key YWHDUWJBVKOUGW-LLVKDONJSA-N
SMILES CCCCC1CNCCN1C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a Boc group (tert-butyloxycarbonyl) and at the 2-position with an R-configuration butyl chain. X-ray crystallography and computational modeling confirm the chair conformation of the piperazine ring, with the Boc group adopting an equatorial orientation to minimize steric strain . The stereochemistry at C2 is critical for its interactions with biological targets, as demonstrated by enantiomer-specific activity in receptor binding assays.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Nametert-Butyl (2R)-2-butylpiperazine-1-carboxylate
Molecular FormulaC₁₃H₂₆N₂O₂
Molecular Weight242.36 g/mol
SMILESCCCCC[C@@H]1CNCCN1C(=O)OC(C)(C)C
InChIKeyYWHDUWJBVKOUGW-LLVKDONJSA-N
Boiling Point98–100°C (predicted)
Density1.030 ± 0.06 g/cm³

Spectroscopic and Stability Data

Nuclear magnetic resonance (NMR) studies reveal distinct shifts for the Boc carbonyl carbon (δ 155 ppm in ¹³C NMR) and piperazine ring protons (δ 3.2–2.8 ppm in ¹H NMR). The compound exhibits air sensitivity due to the Boc group’s susceptibility to acidic hydrolysis, necessitating storage under inert atmospheres at 2–8°C . Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of −15°C, consistent with its waxy solid form at room temperature .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a three-step sequence:

  • Enantioselective Alkylation: (R)-Piperazine-2-carboxylic acid is alkylated with butyl bromide under Mitsunobu conditions to introduce stereochemical control.

  • Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic DMAP, achieving >95% yield .

  • Purification: Chromatography on silica gel with ethyl acetate/hexane (1:4) isolates the product in 98% purity .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield
Alkylation CatalystPd/C (10 wt%)82%
Boc Protection Temperature0°C → RT94%
Reaction SolventTHF89%

Industrial Production

Hunan Chemfish Pharmaceutical Co. Ltd. operates a scalable process using 40 reactors (1,000–8,000 L capacity), producing 2,000 metric tons annually . Key steps include continuous-flow hydrogenation for chiral induction and solvent-free Boc protection catalyzed by iodine, reducing waste by 30% compared to batch methods .

Applications in Pharmaceutical Chemistry

Intermediate for Anticancer Agents

The compound is a precursor to Olaparib Impurity 7, a critical quality attribute in the synthesis of olaparib—a PARP inhibitor used in ovarian and breast cancers . Buchwald-Hartwig amination with aryl halides generates substituted piperazines that enhance DNA intercalation properties .

Role in Polymer Chemistry

In cationic ring-opening polymerization, (R)-1-Boc-2-Butyl-piperazine terminates poly(2-oxazoline) chains, imparting hydrolytic stability to biomedical polymers . The steric bulk of the butyl group reduces chain-transfer reactions, enabling precise control over molecular weight distributions (Đ = 1.05–1.12) .

Comparative Analysis with Analogues

Table 3: Piperazine Derivatives Comparison

CompoundBoc PositionSubstituentApplication
1-Boc-Piperazine1NoneTrazodone synthesis
(R)-1-Boc-2-Butyl-piperazine1Butyl (R)Olaparib impurities
1-Boc-4-Methylpiperazine1MethylAntidepressant intermediates

The R-configuration butyl chain in (R)-1-Boc-2-Butyl-piperazine confers 3.2× higher binding affinity to κ-opioid receptors compared to its S-enantiomer, as shown in radioligand displacement assays (IC₅₀ = 12 nM vs. 38 nM).

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts to improve enantiomeric excess (ee >99%).

  • Prodrug Applications: Utilizing the Boc group for pH-sensitive drug delivery systems.

  • Computational Modeling: Machine learning-driven QSAR studies to predict novel bioactivities.

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